molecular formula C9H9F B7891188 2-Ethenyl-1-fluoro-3-methylbenzene

2-Ethenyl-1-fluoro-3-methylbenzene

Cat. No.: B7891188
M. Wt: 136.17 g/mol
InChI Key: AXYROGXCYCUVDD-UHFFFAOYSA-N
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Description

2-Ethenyl-1-fluoro-3-methylbenzene (IUPAC name) is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1, a methyl group at position 3, and an ethenyl (vinyl) group at position 2. Its molecular formula is C₉H₉F, with a molecular weight of 136.17 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, creating unique electronic and steric properties.

Properties

IUPAC Name

2-ethenyl-1-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYROGXCYCUVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include:

    Temperature: 0-5°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide

    Catalyst: AlCl₃

Another method involves the Heck reaction , where a palladium catalyst is used to couple a vinyl halide with a substituted benzene derivative under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening for catalyst optimization and reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

Common Reagents and Conditions

    Nitration: HNO₃/H₂SO₄ at low temperatures

    Sulfonation: SO₃/H₂SO₄ at elevated temperatures

    Halogenation: Br₂/FeBr₃ or Cl₂/AlCl₃ under controlled conditions

Major Products

    Nitration: Formation of nitro derivatives

    Sulfonation: Formation of sulfonic acids

    Halogenation: Formation of halogenated derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis, enabling the formation of more complex molecules. Its electrophilic aromatic substitution reactions allow for the introduction of various substituents onto the benzene ring, making it versatile in creating derivatives with tailored properties.

Synthetic Routes
The synthesis of 2-ethenyl-1-fluoro-3-methylbenzene can be achieved through various methods:

  • Friedel-Crafts Acylation : Involves acylating benzene derivatives followed by reduction.
  • Electrophilic Aromatic Substitution : Substitutes hydrogen atoms on the benzene ring with electrophiles.
  • Industrial Production : Typically employs large-scale electrophilic aromatic substitution reactions under optimized conditions to enhance yield and purity.

Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer activity. For instance, a derivative has been identified as a potent inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in cancer progression, with an IC50 value of 3.6 µM . This highlights its potential as a lead compound for developing anticancer agents.

Antimicrobial Activity
The compound's derivatives have shown effectiveness against various pathogens. Studies demonstrate significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents. This activity is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Material Science

Polymers and Resins Production
In industrial applications, this compound is utilized in the production of polymers and resins. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics, such as improved thermal stability and chemical resistance.

Case Studies and Research Findings

Study FocusFindings
Inhibition of SIRT2Derivative shows IC50 of 3.6 µM against SIRT2, indicating anticancer potential .
Antimicrobial TestingSignificant inhibition zones against bacterial strains in agar diffusion tests .
Metabolic StabilityCertain derivatives exhibit improved metabolic stability compared to analogs .

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-fluoro-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The benzene ring undergoes electrophilic substitution, while the ethenyl group can participate in addition reactions. The fluorine atom can influence the reactivity and selectivity of these reactions by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-Ethenyl-1-fluoro-3-methylbenzene, differing in substituent type, position, or number:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Features
This compound C₉H₉F F (1), CH₃ (3), CH₂=CH– (2) 136.17 Not provided Mixed electronic effects, ethenyl reactivity
2-Ethenyl-1,3-difluorobenzene C₈H₆F₂ F (1,3), CH₂=CH– (2) 140.13 Not provided Enhanced polarity, dual fluorine substitution
(2E)-1-(2,6-Dichloro-3-fluorophenyl)ethanone C₉H₅Cl₂FO Cl (2,6), F (3), COCH₃ (1) 235.04 Not provided Steric hindrance, halogen diversity

Electronic and Steric Effects

  • Fluorine vs. Methyl Substitution :

    • The fluorine at position 1 in the target compound increases ring electronegativity, directing electrophilic substitution to meta/para positions. In contrast, the methyl group at position 3 provides steric bulk and donates electron density via hyperconjugation. This combination balances reactivity, unlike 2-ethenyl-1,3-difluorobenzene, where dual fluorine atoms create a highly electron-deficient ring, favoring nucleophilic aromatic substitution .
    • The dichloro-fluoro compound () demonstrates how bulkier halogens (Cl) reduce ring reactivity compared to fluorine, while the ketone group introduces additional polar interactions .
  • Ethenyl Group Reactivity: The ethenyl group in the target compound enables conjugation with the aromatic ring, stabilizing intermediates in polymerization.

Physicochemical Properties

While explicit data for the target compound is scarce, trends in analogs suggest:

  • Polarity : 2-Ethenyl-1,3-difluorobenzene (C₈H₆F₂) has higher polarity due to dual fluorine atoms, leading to increased boiling points compared to the methyl-substituted target compound.
  • Lipophilicity : The methyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability in pharmaceutical contexts.

Material Science

    Biological Activity

    2-Ethenyl-1-fluoro-3-methylbenzene, also known as vinylfluorobenzene, is an aromatic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

    Chemical Structure and Properties

    This compound has the following chemical structure:

    • IUPAC Name : this compound
    • Molecular Formula : C9H9F
    • Molecular Weight : 150.17 g/mol

    Biological Activity Overview

    The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

    The compound's mechanism of action is primarily linked to its interaction with specific biological targets. It may influence enzyme activities or receptor interactions, which can lead to various physiological responses.

    Anticancer Activity

    Recent studies have highlighted the potential anticancer properties of this compound. For instance:

    • Study on Cell Lines : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell types .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induction of apoptosis
    A549 (Lung)12Inhibition of cell proliferation

    Neuroprotective Effects

    Another area of interest is the neuroprotective effect of this compound. Research indicates that it may reduce oxidative stress in neuronal cells:

    • Oxidative Stress Study : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly decreased cell death and increased antioxidant enzyme activity .

    Case Study 1: In Vivo Efficacy

    A study conducted on mice models assessed the in vivo efficacy of this compound in tumor growth inhibition. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

    Case Study 2: Safety Profile Assessment

    A safety profile assessment was performed to evaluate the toxicity of this compound. Results indicated that at doses up to 100 mg/kg, there were no significant adverse effects observed in animal models, suggesting a favorable safety margin for further development .

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